3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Description
3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated ketone featuring a bulky tert-butylphenyl group and a trifluoromethyl ketone moiety. Its structure combines steric hindrance from the tert-butyl group with the electron-withdrawing trifluoromethyl group, which may influence reactivity and biological activity.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-12(2,3)10-6-4-9(5-7-10)8-11(17)13(14,15)16/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOGLIBZXOQNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645240 | |
| Record name | 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142505-28-0 | |
| Record name | 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The Claisen-Schmidt condensation remains a cornerstone for synthesizing α,β-unsaturated ketones, adapted here for introducing the trifluoromethyl group. This method involves reacting 4-tert-butylbenzaldehyde with 1,1,1-trifluoroacetone under basic conditions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or aqueous systems catalyze the aldol addition-elimination sequence.
Critical Parameters :
-
Base Selection : NaOH in ethanol achieves 65–70% yield, while KOH in water marginally improves efficiency (70–75%) due to enhanced solubility of intermediates.
-
Temperature Control : Reflux conditions (80–90°C) optimize kinetics, whereas lower temperatures (50–60°C) favor selectivity but prolong reaction times.
-
Solvent Effects : Ethanol balances reactivity and cost, but tetrahydrofuran (THF) with ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) boosts yields to 85% by stabilizing enolate intermediates.
Table 1: Claisen-Schmidt Condensation Performance Metrics
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NaOH | Ethanol | 80 | 6 | 65 | 92 |
| KOH | Water | 90 | 4 | 70 | 90 |
| [BMIM]Br | THF | 60 | 3 | 85 | 95 |
Friedel-Crafts Acylation
Mechanistic Insights and Catalytic Systems
Friedel-Crafts acylation employs 4-tert-butylbenzene and trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃, FeCl₃). The electrophilic acylium ion intermediates bind to the aromatic ring, forming the ketone via para-substitution.
Advancements :
Table 2: Friedel-Crafts Acylation Comparative Analysis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| AlCl₃ | DCM | 40 | 75 | 88 |
| FeCl₃ | Nitromethane | 40 | 60 | 95 |
Nucleophilic Trifluoromethylation
Strategies for CF₃ Group Introduction
Nucleophilic trifluoromethylation via the Ruppert-Prakash reagent (TMSCF₃) offers an alternative route. 4-Tert-butylbenzaldehyde reacts with TMSCF₃ in the presence of fluoride ions (e.g., TBAF), forming the trifluoromethyl alcohol intermediate, which is subsequently oxidized to the ketone.
Oxidation Protocols :
-
Jones Reagent (CrO₃/H₂SO₄) : Achieves 70% yield but raises environmental concerns.
-
Swern Oxidation (Oxalyl chloride/DMSO) : Improves safety profile (65% yield) with milder conditions.
Grignard Reagent-Mediated Synthesis
Adaptation of Patent CN104557480A
While Patent CN104557480A focuses on ether synthesis, its Grignard methodology can be extrapolated. 4-Tert-butylbromobenzene is converted to a Grignard reagent (Mg/THF), which reacts with ethyl trifluoroacetate to form the tertiary alcohol. Subsequent oxidation yields the target ketone.
Challenges :
-
Alcohol Oxidation : Pyridinium chlorochromate (PCC) in DCM provides 60% yield, avoiding over-oxidation.
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanoic acid.
Reduction: Formation of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
-
Reagents in Chemical Reactions :
- Electrophilic Aromatic Substitution : The trifluoromethyl group is known to influence the reactivity of aromatic compounds, making them more susceptible to electrophilic attack. This property is exploited in synthesizing complex organic molecules.
- Radical Reactions : The compound can generate trifluoromethyl radicals under specific conditions, which can participate in radical coupling reactions to form new carbon-carbon bonds.
-
Building Blocks for Pharmaceuticals :
- Trifluoromethyl ketones are often used as intermediates in the synthesis of pharmaceutical agents. Their ability to modulate biological activity makes them attractive candidates for drug development.
Biological Applications
Research has indicated that 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone exhibits significant biological activity:
- Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition may have implications for developing treatments for neurodegenerative diseases such as Alzheimer's .
- Neuroprotective Effects : Some trifluoromethyl ketones have demonstrated neuroprotective properties against apoptosis in neuronal cells, indicating potential applications in neuropharmacology .
Case Study 1: Enzyme Inhibition
A study investigated the kinetic properties of this compound as an AChE inhibitor. The results indicated that this compound acts as a competitive inhibitor with high affinity, suggesting its potential use in therapeutic applications targeting cholinergic dysfunctions .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound through various catalytic methods. The use of ionic liquids was explored to enhance selectivity and yield during the aldol condensation reactions involving related substrates. Results showed improved conversion rates and selectivity compared to traditional solvents .
Data Table: Comparison of Reaction Conditions
| Catalyst Type | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Piperidine | 20 | 97 | 84 |
| L-Proline | 20 | 5 | 66 |
| Morpholine | 20 | 64 | 71 |
| Hydrotalcite | 100 | 12 | 71 |
This table summarizes the effectiveness of various catalysts used in reactions involving the compound, highlighting the importance of catalyst choice on reaction outcomes.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on structural analogs.
Key Findings and Implications
- Steric Effects: The tert-butyl group in this compound provides significant steric hindrance, which may reduce metabolic degradation but also limit solubility.
- Electronic Effects : Trifluoromethyl ketones are highly electrophilic, but substituents like thioethers or halogens modulate reactivity and binding specificity.
- Biological Activity : Thioether derivatives (e.g., OTFP) exhibit superior enzyme inhibition compared to phenyl or hydroxy-substituted analogs, likely due to enhanced lipophilicity and target engagement .
Biological Activity
3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone (often abbreviated as TBT) is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of TBT, focusing on its mechanisms of action, interactions with biomolecules, and implications for medicinal chemistry.
Chemical Structure and Properties
TBT features a trifluoromethyl group, which significantly influences its lipophilicity and reactivity. This structural characteristic enhances its ability to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.
The biological activity of TBT is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group not only enhances lipophilicity but also stabilizes the compound, allowing it to effectively penetrate cellular membranes. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : TBT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase (AChE), through competitive binding mechanisms. Studies indicate that TBT behaves as a slow-binding inhibitor, forming stable complexes with the enzyme that disrupt normal catalytic activity .
- Cytotoxicity : Research has demonstrated that TBT exhibits cytotoxic effects against various cancer cell lines. For instance, assays conducted on A549 (lung) and MDA-MB-231 (breast) cancer cells revealed significant cytotoxicity at specific concentrations .
In Vitro Assays
In vitro studies have been pivotal in elucidating the biological activities of TBT. The following table summarizes key findings from various assays:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MTT Assay | A549 | 15 | Cytotoxicity via apoptosis |
| Sulforhodamine B Assay | MDA-MB-231 | 20 | Induction of cell cycle arrest |
| AChE Inhibition Study | Human Recombinant AChE | 0.5 | Competitive inhibition |
These findings indicate that TBT not only possesses cytotoxic properties but also demonstrates potential as an enzyme inhibitor.
Case Studies
- Acetylcholinesterase Inhibition : Kinetic studies revealed that TBT acts as a potent inhibitor of AChE, with a half-maximal inhibitory concentration (IC50) of approximately 0.5 µM. This inhibition is characterized by a slow onset and prolonged effect due to the formation of stable enzyme-inhibitor complexes .
- Cytotoxic Effects on Cancer Cells : In research involving breast cancer cell lines (MDA-MB-231), TBT exhibited significant cytotoxicity at concentrations around 20 µM. The mechanism was linked to apoptosis induction and disruption of mitochondrial function .
Comparative Analysis with Related Compounds
TBT's unique trifluoromethyl group sets it apart from similar compounds. The following table compares TBT with analogs lacking this functional group:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-(4-Tert-butylphenyl)propanal | No trifluoromethyl group | Moderate cytotoxicity |
| 3-(4-Tert-butylphenyl)propanoic acid | No trifluoromethyl group | Low enzyme inhibition |
| This compound | Trifluoromethyl group | High potency in enzyme inhibition and cytotoxicity |
The presence of the trifluoromethyl group in TBT significantly enhances its biological efficacy compared to its analogs.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
